molecular formula C21H21N3O4S B2844060 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361477-32-9

2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2844060
CAS No.: 361477-32-9
M. Wt: 411.48
InChI Key: YDDNKSYDGYMHNM-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including amide, pyrazole, and methoxy groups. These groups can have various effects on the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the compound’s molecular weight, the arrangement of atoms, and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the amide group can participate in hydrolysis reactions, while the pyrazole group can undergo various substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure and functional groups .

Scientific Research Applications

1. Antitumor and Carbonic Anhydrase Inhibition

A study synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. The compounds demonstrated selective cytotoxicity, with the trimethoxy derivatives showing more selectivity than dimethoxy derivatives. Additionally, these compounds showed significant inhibitory activity against carbonic anhydrase isoenzymes, suggesting potential as antitumor agents and enzyme inhibitors (Kucukoglu et al., 2016).

2. Synthesis and Analgesic, Anti-inflammatory Agents

Research on novel derivatives of benzodifuranyl and thiazolopyrimidines, derived from visnaginone and khellinone, revealed compounds with significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest the potential for these compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

3. Antimicrobial Activity

A study on the synthesis of substituted derivatives of benzothiazole and pyrimido[2,1-b][1,3]benzothiazole found that the newly synthesized compounds exhibited antimicrobial activity. This research contributes to the development of novel antimicrobial agents (Badne et al., 2011).

4. Antibacterial and Antioxidant Applications

The synthesis of thiazoles and their evaluation as antioxidant additives for lubricating oils were investigated. These compounds, due to their structural characteristics, might have potential applications as antioxidants in various industries (Amer et al., 2011).

5. Potential as Antipsychotic Agents

A study on substituted benzamides showed biological activity against mosquito larvae, suggesting a potential application as antipsychotic agents. These compounds were found to be relatively safe to nontarget, aquatic organisms (Schaefer et al., 1981).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or enzymes are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for bioaccumulation. These factors can be assessed through toxicological studies and safety data sheets .

Future Directions

Future research on this compound could involve investigating its potential uses, such as in the development of new drugs or materials. This would likely involve a combination of experimental studies and computational modeling .

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-14-6-4-13(5-7-14)24-20(17-11-29-12-18(17)23-24)22-21(25)16-9-8-15(27-2)10-19(16)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDNKSYDGYMHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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